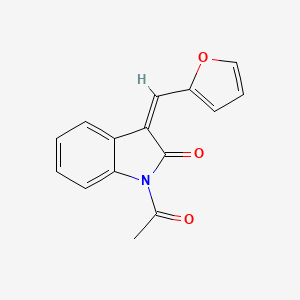
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indolin-2-one core with a furan-2-ylmethylene group, making it an interesting subject for chemical and pharmacological research.
準備方法
The synthesis of 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one typically involves the condensation of indolin-2-one with furan-2-carbaldehyde in the presence of an appropriate catalyst. The reaction conditions often include the use of a base such as piperidine or pyridine to facilitate the condensation reaction. The process can be summarized as follows:
Starting Materials: Indolin-2-one and furan-2-carbaldehyde.
Catalyst: Piperidine or pyridine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Product Isolation: The product is typically isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Condensation: The compound can undergo further condensation reactions with various aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The furan-2-ylmethylene group can enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
類似化合物との比較
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one can be compared with other indole derivatives and furan-containing compounds:
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their substituents and biological activities.
Furan Derivatives: Compounds like furan-2-carboxaldehyde and furan-2-carboxylic acid contain the furan ring but lack the indole moiety, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combined indole and furan structure, which imparts distinct chemical reactivity and biological activity compared to its individual components.
特性
CAS番号 |
64264-49-9 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC名 |
(3Z)-1-acetyl-3-(furan-2-ylmethylidene)indol-2-one |
InChI |
InChI=1S/C15H11NO3/c1-10(17)16-14-7-3-2-6-12(14)13(15(16)18)9-11-5-4-8-19-11/h2-9H,1H3/b13-9- |
InChIキー |
YBZZYLRLMASFJO-LCYFTJDESA-N |
異性体SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C/C3=CC=CO3)/C1=O |
正規SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC3=CC=CO3)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





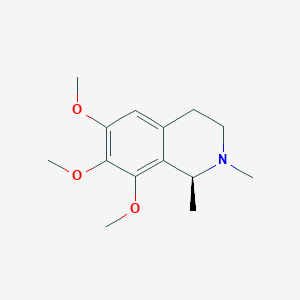

![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)
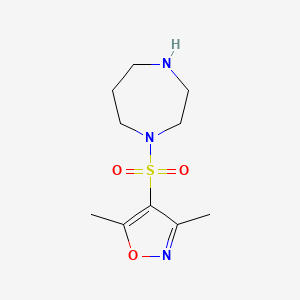
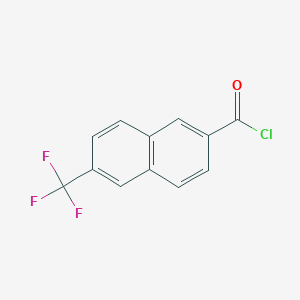

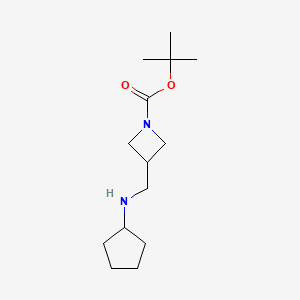

![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)
